Adenosine-5'-triphosphate

Cardiac Physiology Muscle Biophysics Crossbridge Kinetics

Generic nucleotide substitution or non-hydrolyzable ATP analogs introduce uncontrolled variables that compromise kinase assay reproducibility. Adenosine-5'-triphosphate (ATP) disodium salt provides the authentic, hydrolyzable phosphate donor required for rigorous enzymology: • Full catalytic turnover for accurate Km, kcat, and Vmax determination-unlike AMP-PNP (Kd 1.6 μM vs. 1.4 μM for ATP), which binds but cannot be hydrolyzed • Orders-of-magnitude higher kcat/Km vs. GTP, UTP, or CTP for ATP-specific enzymes such as phosphoenolpyruvate carboxykinase • Consistent baseline contractile substrate for cardiac crossbridge cycling studies, where dATP alters contractile velocity by 30-80% Lot-to-lot consistency with verified purity supports reproducible, publication-ready data across kinase screening and enzyme characterization workflows.

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 11016-17-4
Cat. No. B076615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-5'-triphosphate
CAS11016-17-4
SynonymsAdenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)
InChIKeyZKHQWZAMYRWXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000000 mg/L
1.97 M
1000.0 mg/mL;  862 mg/mL (magnesium salt)

Structure & Identifiers


Interactive Chemical Structure Model





ATP Disodium Salt: Standard Nucleotide for Kinase Assays


Adenosine-5'-triphosphate (ATP; CAS 11016-17-4 for the disodium salt form) is the central nucleoside triphosphate in cellular energy metabolism, providing a standard free energy of hydrolysis of approximately 58 kJ/mol [1]. It functions as the obligatory phosphate donor for kinases, a substrate for ATPases, and a signaling ligand for purinergic receptors . Its universal role means that selection hinges not on whether to use ATP, but on which specific salt form and purity grade delivers the requisite solubility, metal-ion compatibility, and lot-to-lot consistency for a given assay.

Workflow
Kinase, ATPase, and energy-dependent enzyme assays
Selection
Disodium salt; research-grade purity and aqueous solubility
Use Context
Standard phosphate donor and purinergic signaling ligand

ATP Disodium Salt: Substitution Risks


Substituting ATP with a close analog like 2-deoxy-ATP (dATP) can alter contractile velocity by 30% to 80% in cardiac muscle assays [1]. Replacing it with GTP, UTP, or CTP results in orders-of-magnitude reductions in catalytic efficiency (kcat/Km) for ATP-specific enzymes such as phosphoenolpyruvate carboxykinase [2]. Even the choice of counterion matters: the disodium salt provides >98% purity and high aqueous solubility, whereas the magnesium salt, while useful for certain in vivo applications, exhibits a substantially higher EC50 (≈1.32 mM) for P2X7 receptor activation [3]. These quantifiable differences demonstrate that generic substitution without empirical validation introduces uncontrolled variables that can compromise assay reproducibility, kinetic measurements, and data interpretation.

Nucleotide Analog Interference
2-deoxy-ATP (dATP) can shift contractile metrics substantially in muscle mechanics assays; ATP required for baseline reference.
Non-Adenine NTP Mismatch
GTP, UTP, or CTP may produce orders-of-magnitude lower kcat/Km for ATP-specific enzymes, risking false-negative activity.
Salt Form Sensitivity
Magnesium salt may shift P2X7 receptor activation EC50 relative to disodium salt; counterion identity influences assay response.

ATP Disodium Salt: Comparative Evidence


Cardiac Muscle Mechanics: ATP vs. dATP

In rat cardiac trabeculae, substitution of ATP with 2-deoxy-ATP (dATP) resulted in >50% elevation of actin-activated heavy meromyosin (HMM) ATPase activity, which translated to 30% to 80% increases in isometric force (Fmax), rate of tension redevelopment (ktr), and unloaded shortening velocity (Vu) [1]. This effect is tissue-specific: in rabbit psoas and soleus fibers, dATP increased Vu but did not alter Fmax [1].

Cardiac Contractility
Head-to-head
dATP: +30–80% force, velocity vs ATP baseline
Reported tissue-specific enhancement; ATP essential for baseline contractile reference.
Rat cardiac trabeculae, maximal Ca2+ activation.
Cardiac Physiology Muscle Biophysics Crossbridge Kinetics

PEPCK: ATP vs. Alternative NTPs

Kinetic analysis of Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase established a relative catalytic efficiency hierarchy of ATP ≫ GTP > ITP > UTP > CTP for nucleoside triphosphate complexes [1]. The calculated binding free energy at 25°C is 7.39 kcal/mol for ATP versus progressively lower values for alternative nucleotides [1]. This enzyme exhibits a strong preference for adenine nucleotides, with the specificity for diphosphorylated forms approximately an order of magnitude higher than for triphosphorylated nucleosides [1].

Catalytic Efficiency
Head-to-head
kcat/Km: ATP ≫ GTP > ITP > UTP > CTP
Non-adenine NTPs yield negligible activity; ATP-specific enzymes require ATP.
S. cerevisiae PEPCK, 25°C.
Enzymology Kinetics Metabolic Engineering

hPNK Binding: ATP vs. AMP-PNP

Spectroscopic titration of human polynucleotide kinase (hPNK) with ATP revealed tight binding with a dissociation constant (Kd) of 1.4 μM and 1:1 stoichiometry [1]. The non-hydrolyzable ATP analog AMP-PNP bound with a comparable Kd of 1.6 μM and induced the same conformational changes in hPNK as ATP [1]. However, AMP-PNP cannot be hydrolyzed, making it suitable for trapping enzyme-ligand complexes in crystallographic studies but unsuitable for activity assays requiring turnover.

Kinase Binding
Head-to-head
Kd: ATP 1.4 µM vs AMP-PNP 1.6 µM
AMP-PNP non-hydrolyzable; for structural trapping studies only.
hPNK fluorescence assay.
DNA Repair Protein-Ligand Binding Structural Biology

ATP Disodium Salt: Validated Applications


ATP-Dependent Kinase Assays

ATP disodium salt serves as the authentic, hydrolyzable phosphate donor for kinase enzymes. Unlike non-hydrolyzable analogs such as AMP-PNP—which binds with comparable affinity (Kd 1.6 μM vs. 1.4 μM for ATP) but cannot be hydrolyzed—ATP enables full catalytic turnover [1]. This property is essential for accurate kinetic parameter determination (Km, kcat, Vmax) in kinase inhibitor screening and enzyme characterization.

ATP-Specific Enzyme Assays

For enzymes exhibiting strict nucleotide specificity, such as Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase, ATP is the only substrate that yields maximal catalytic efficiency [1]. Substitution with GTP, UTP, or CTP results in orders-of-magnitude reductions in kcat/Km, making ATP disodium salt the only suitable choice for assays requiring robust and reproducible activity measurements [1].

Cardiac Contractility Baseline Studies

In cardiac muscle mechanics studies, ATP disodium salt provides the baseline contractile substrate against which analog effects are measured. The finding that 2-deoxy-ATP (dATP) enhances isometric force, tension redevelopment rate, and shortening velocity by 30% to 80% compared to ATP establishes ATP as the essential reference compound for evaluating pharmacological interventions or disease models affecting crossbridge cycling [2].

Application
Selection Property
Validation Focus
ATP-dependent kinase assays
Hydrolyzable phosphate donor
Verify catalytic turnover vs. non-hydrolyzable analogs
ATP-specific enzyme kinetic studies
Adenine nucleotide specificity
Confirm kcat/Km hierarchy (ATP ≫ other NTPs)
Cardiac contractility baseline measurement
Baseline substrate for crossbridge cycle
Establish reference mechanical output vs. analog comparisons

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